[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol
Overview
Description
2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol, also known as 4-morpholine-1,3-thiazole-5-methanol, is an organic compound with the formula C4H7NO2S. It is a white crystalline solid that is soluble in water. This compound has been studied for its potential use in a variety of applications, including as a reagent in organic synthesis, as an antioxidant, and as a potential therapeutic agent.
Scientific Research Applications
Phosphoinositide 3-kinase Inhibition
Morpholine derivatives, including those related to [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These compounds have shown utility in xenograft models of tumor growth (R. Alexander et al., 2008).
Antitubercular and Antifungal Activity
Certain morpholine derivatives have been synthesized and evaluated for their antitubercular and antifungal activity. These compounds, which include 5-morpholin-4-ylmethyl derivatives, displayed significant antitubercular and antifungal properties (Manjoor. Syed et al., 2013).
Stereoselective Synthesis
The stereoselective synthesis of differentially protected morpholines, related to the chemical structure , has been described. This process involves key steps like oxazolidinone formation and morpholine ring cyclisation (F. Marlin, 2017).
Interaction with Hydrazine Hydrate
Studies on 5-morpholino-1,3-oxazole-4-carbonitriles, which are chemically related, have shown that upon reaction with hydrazine hydrate, these compounds form various recyclization products. This highlights the chemical reactivity and potential for diverse applications of morpholine derivatives (S. Chumachenko et al., 2015).
QSAR Analysis for Antioxidant Activity
A QSAR (Quantitative Structure-Activity Relationship) analysis of morpholine derivatives was conducted to determine their potential as antioxidants. This study provides a theoretical basis for the design of new potential antioxidants (І. Drapak et al., 2019).
Antiproliferative Activity
Morpholine derivatives have been synthesized and evaluated for their antiproliferative activity. These studies aid in understanding the structural requirements for biological activity, potentially leading to new therapeutic agents (S. Benaka Prasad et al., 2018).
Chiral Synthesis for Potential Therapeutics
Chiral synthesis of morpholine derivatives has been studied, demonstrating the potential of these compounds as norepinephrine reuptake inhibitors, which are important in treating certain neurological disorders (J. Prabhakaran et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with corticotropin-releasing factor receptor 1 (crf1) . CRF1 plays a crucial role in mediating behavioral stress responses .
Mode of Action
Compounds with similar structures have been found to inhibit the binding of certain ligands to their receptors, thereby modulating the receptor’s activity .
Biochemical Pathways
Related compounds have been associated with the modulation of stress response pathways, primarily through their interaction with crf1 .
Pharmacokinetics
Similar compounds have shown good oral bioavailability and a reduced volume of distribution and clearance .
Result of Action
Related compounds have been found to reverse anxiogenic effects and block excessive self-administration in animal models .
properties
IUPAC Name |
(2-morpholin-4-yl-1,3-thiazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c11-6-7-5-9-8(13-7)10-1-3-12-4-2-10/h5,11H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNQHSDSVNEOKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640378 | |
Record name | [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
921938-89-8 | |
Record name | [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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